MART-1 (26-35) human

Description

Properties

IUPAC Name |

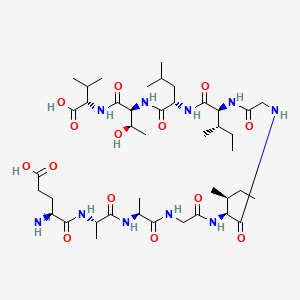

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIOKRGNEZUFAI-NMIMMQBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74N10O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Role of MART-1/Melan-A in Melanocyte Biology and Melanoma Pathogenesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein of central importance in the fields of pigment cell biology, cancer diagnostics, and immunotherapy. Initially identified as a key antigen that elicits a cytotoxic T-lymphocyte response in melanoma patients, subsequent research has unveiled its fundamental role in the biogenesis of melanosomes, the specialized organelles responsible for melanin synthesis and storage in melanocytes. This technical guide provides an in-depth exploration of the dual functions of MART-1, detailing its molecular characteristics, its critical interactions within the melanosome maturation pathway, its processing and presentation as a tumor antigen, and its application in clinical diagnostics and therapeutic strategies. We synthesize current knowledge, present detailed experimental protocols, and offer visual representations of key pathways to serve as a comprehensive resource for professionals in the field.

Part 1: Molecular and Cellular Biology of MART-1

Gene and Protein Characteristics

The MART-1 protein is encoded by the MLANA gene, located on human chromosome 9p24.1.[1][2] It is a relatively small, 118-amino acid protein with a molecular weight of approximately 18 kDa.[2][3] Structurally, MART-1 is a type III single-pass transmembrane protein, characterized by a short N-terminal domain, a single transmembrane helix, and a C-terminal domain residing in the cytoplasm.[2][4] Its expression is highly restricted to the melanocyte lineage, including normal melanocytes of the skin and retina, benign nevi, and the vast majority of malignant melanomas.[1][2][5] This tissue specificity is a cornerstone of its utility in both diagnostics and targeted therapy. Post-translational modifications, such as acylation, have been observed, which may influence its trafficking and function.[6][7]

| Characteristic | Description | References |

| Official Gene Symbol | MLANA | [1][2][8] |

| Common Protein Names | MART-1, Melan-A | [2][9] |

| Chromosomal Locus | 9p24.1 | [1][2] |

| Protein Size | 118 amino acids (~18 kDa) | [2][3] |

| Topology | Type III single-pass transmembrane protein | [4] |

| Tissue Specificity | Melanocytes, Retina, Melanoma | [1][5][10] |

| Subcellular Localization | ER, Golgi (TGN), Vesicles, Melanosomes | [6][9][11] |

Subcellular Localization and Trafficking

The function of MART-1 is intrinsically linked to its location within the cell. It is synthesized in the endoplasmic reticulum (ER) and traffics through the Golgi apparatus.[3][6] Quantitative immunoelectron microscopy studies have revealed that the highest concentration of MART-1 is found in the trans-Golgi network (TGN), as well as in associated small vesicles and tubules dispersed throughout the cytoplasm.[4][6][7] A significant portion of MART-1 localizes to the limiting membrane of early-stage (Stage I and II) melanosomes, also known as premelanosomes.[4][6] As melanosomes mature, the concentration of MART-1 decreases.[4][6] This dynamic localization underscores its role in the initial phases of melanosome formation.

Caption: Intracellular trafficking pathway of MART-1 protein.

Part 2: The Pivotal Role of MART-1 in Melanosome Biogenesis

Melanosomes are unique lysosome-related organelles that mature through four distinct stages to become competent for melanin synthesis. MART-1 is not an enzyme in the melanin synthesis pathway but rather a critical scaffolding and trafficking protein required for the proper formation of the melanosome's structure.

Functional Interaction with PMEL (gp100)

The primary function of MART-1 in melanogenesis is its indispensable role in the proper processing of the protein PMEL (also known as Pmel17 or gp100).[12] PMEL is the main structural component of the intraluminal amyloid fibrils that form the backbone of Stage II melanosomes, upon which melanin is subsequently deposited.[12][13]

Experimental evidence from siRNA-mediated knockdown and co-immunoprecipitation studies demonstrates that MART-1 forms a physical complex with PMEL in the ER and Golgi.[12] This interaction is crucial for:

-

Stability: MART-1 stabilizes the PMEL protein, preventing its premature degradation.[1][12]

-

Trafficking: It facilitates the correct trafficking of PMEL from the Golgi to the developing premelanosome.[12][14]

-

Processing: MART-1 is required for the proteolytic processing of PMEL, a necessary step for its assembly into functional amyloid fibrils.[1][12][14]

Without functional MART-1, PMEL fails to traffic correctly and is not processed, leading to disorganized and dysfunctional premelanosomes.[12]

Association with GPR143 (OA1)

MART-1 also plays a role in stabilizing GPR143, the G-protein coupled receptor mutated in ocular albinism type 1 (OA1).[1][15] Studies show that MART-1 and GPR143 interact biochemically, and the depletion of MART-1 leads to decreased stability of the GPR143 protein.[15][16] This suggests MART-1 may act as a chaperone or escort protein for GPR143, ensuring its proper localization and function at the melanosomal membrane during the early stages of biogenesis.[15] The loss of either protein results in similar defects, including enlarged and aberrant premelanosomes.[15][16]

Caption: MART-1 interactions in early melanosome biogenesis.

Part 3: MART-1 as a Key Antigen in Melanoma Immunology

The discovery that gave MART-1 its name was its ability to be recognized by the immune system, specifically by cytotoxic T lymphocytes (CTLs) that infiltrate melanoma tumors.[1][2] This makes it a prototypic tumor-associated antigen.

Antigen Processing and Presentation

As an endogenous protein, MART-1 is subject to the cell's natural protein turnover machinery. It is processed by the proteasome in the cytoplasm into short peptide fragments.[2] A specific nonameric peptide, corresponding to amino acids 27-35 (sequence: AAGIGILTV), is a dominant epitope.[2][17] This peptide is transported into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP) complex. Inside the ER, it is loaded onto Major Histocompatibility Complex (MHC) Class I molecules, specifically HLA-A2, which is a common allele in the human population.[2][17] The stable peptide-MHC complex then traffics to the surface of the melanocyte or melanoma cell for presentation to the immune system.[2]

Recognition by Cytotoxic T Lymphocytes (CTLs)

CD8+ T-cells patrol the body, inspecting the peptide-MHC complexes on cell surfaces using their T-cell receptor (TCR). If a T-cell possesses a TCR that specifically recognizes the MART-1(27-35)/HLA-A2 complex on a melanoma cell, it becomes activated.[17][18] This activation triggers a cytotoxic cascade, leading to the release of perforin and granzymes, which induce apoptosis (programmed cell death) in the target melanoma cell.[17] The high expression of MART-1 in most melanomas makes it a prime target for this immune surveillance.[18][19]

Caption: Pathway of MART-1 antigen presentation to cytotoxic T-cells.

MART-1 in Immunotherapy

The immunogenic properties of MART-1 have made it a major focus of melanoma immunotherapy research for decades.[20][21]

| Immunotherapy Approach | Description | References |

| Peptide Vaccines | Synthetic MART-1 peptides (often with modifications to enhance immunogenicity) are administered with an adjuvant to stimulate a patient's own T-cells to recognize and attack melanoma cells. | [20][22][23] |

| Adoptive Cell Therapy (ACT) | T-cells that recognize MART-1 are isolated from a patient's tumor (Tumor-Infiltrating Lymphocytes, TIL), expanded to large numbers in the lab, and re-infused into the patient. | [20] |

| TCR-engineered T-cells | A patient's T-cells are genetically modified to express a high-affinity TCR specific for the MART-1/HLA-A2 complex, creating a potent anti-tumor force. | [17] |

Part 4: Clinical and Diagnostic Applications

Immunohistochemistry (IHC) for Diagnosis

Due to its high specificity for the melanocyte lineage, antibodies against MART-1 are a cornerstone of dermatopathology for the diagnosis of melanoma.[24][25] MART-1 IHC is used to:

-

Confirm the melanocytic origin of poorly differentiated metastatic tumors.[10][24]

-

Delineate the margins of melanomas, such as in Mohs surgery.[26]

-

Distinguish malignant melanoma from other spindle cell tumors.[27]

Compared to other melanoma markers like HMB-45, MART-1 often shows more consistent and diffuse staining, making it a highly reliable diagnostic tool.[24]

Prognostic Significance

Several studies have investigated the prognostic value of MART-1 expression. A loss of MART-1 expression in melanoma lesions has been correlated with disease progression and a significantly poorer prognosis and reduced overall survival for patients.[19][28] This may be due to immune escape, where the tumor downregulates the antigen to avoid recognition by T-cells.[19] Therefore, assessing MART-1 expression in tumors can provide valuable prognostic information and may help guide therapeutic decisions, particularly for immunotherapy.[19][28]

Part 5: Experimental Protocols

Protocol 1: Immunohistochemical Staining of MART-1 in FFPE Tissue

This protocol provides a standard workflow for the detection of MART-1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

A. Materials:

-

FFPE tissue sections (4-5 μm) on positively charged slides.

-

Xylene and graded ethanol series (100%, 95%, 70%).

-

Heat-Induced Epitope Retrieval (HIER) buffer (e.g., Tris-EDTA, pH 9.0).

-

Peroxidase blocking solution (e.g., 3% H₂O₂ in methanol).

-

Protein blocking solution (e.g., normal goat serum).

-

Primary antibody: Mouse monoclonal anti-Melan-A/MART-1 (e.g., clone A103).

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG).

-

DAB (3,3'-Diaminobenzidine) chromogen substrate kit.

-

Hematoxylin counterstain.

-

Mounting medium.

B. Step-by-Step Methodology:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), 70% (3 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform HIER by immersing slides in pre-heated HIER buffer (pH 9.0) at 95-100°C for 20-30 minutes.[29]

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse with TBS (Tris-buffered saline).

-

-

Peroxidase Block:

-

Incubate slides in peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity.[29]

-

Rinse with TBS.

-

-

Blocking:

-

Incubate with protein blocking solution for 20 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Apply diluted anti-MART-1 primary antibody. The optimal dilution (typically 1:50-1:200 for concentrate) should be determined empirically.[29]

-

Incubate for 30-60 minutes at room temperature in a humidified chamber.

-

Rinse thoroughly with TBS (3 changes, 5 minutes each).

-

-

Secondary Antibody Incubation:

-

Apply HRP-conjugated secondary antibody.

-

Incubate for 30 minutes at room temperature.

-

Rinse thoroughly with TBS.

-

-

Detection:

-

Prepare and apply DAB chromogen solution according to the manufacturer's instructions.[30]

-

Incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 30-60 seconds.[30]

-

"Blue" the stain in running tap water or a bluing solution.

-

Dehydrate through graded ethanol and clear in xylene.

-

Coverslip with permanent mounting medium.

-

C. Interpretation:

-

Positive Result: Brown cytoplasmic staining in melanocytic cells.[30]

-

Negative Result: Absence of brown staining.

-

Controls: A known melanoma tissue should be used as a positive control, and the primary antibody should be omitted for the negative control.

Protocol 2: Workflow for IFN-γ ELISpot Assay

This workflow assesses the functional response of T-cells to MART-1 peptides.

Caption: Experimental workflow for an IFN-γ ELISpot assay.

Conclusion

MART-1/Melan-A stands as a protein of remarkable dual significance. In the realm of cell biology, it is a key architectural protein, essential for the structural integrity and maturation of melanosomes through its interactions with PMEL and GPR143. In oncology and immunology, its specific expression by melanocytes and its potent immunogenicity have cemented its status as an invaluable diagnostic marker and a primary target for melanoma immunotherapy. A thorough understanding of its multifaceted functions is therefore critical for researchers and clinicians working to unravel the complexities of pigmentation and develop more effective treatments for melanoma.

References

-

Sino Biological. MART-1/MLANA General Information. [Online] Available at: [Link]

-

dianova GmbH. Melan-A (MART-1). [Online] Available at: [Link]

-

De Maziere, A. M., et al. (2002). The Melanocytic Protein Melan-A/MART-1 Has a Subcellular Localization Distinct From Typical Melanosomal Proteins. Traffic, 3(9), 678-93. [Online] Available at: [Link]

-

Hoashi, T., et al. (2005). MART-1 is required for the function of the melanosomal matrix protein PMEL17/GP100 and the maturation of melanosomes. Journal of Biological Chemistry, 280(14), 14006-16. [Online] Available at: [Link]

-

Romero, P., et al. (2002). Antigenicity and immunogenicity of Melan-A/MART-1 derived peptides as targets for tumor reactive CTL in human melanoma. Immunologic Research, 25(3), 227-41. [Online] Available at: [Link]

-

Fetsch, P. A., et al. (1999). Melanoma-associated antigen recognized by T cells (MART-1): the advent of a preferred immunocytochemical antibody for the diagnosis of metastatic malignant melanoma with fine-needle aspiration. Cancer, 87(1), 37-42. [Online] Available at: [Link]

-

Kageshita, T., et al. (2001). Clinical significance of MART-1 and HLA-A2 expression and CD8+ T cell infiltration in melanocytic lesions in HLA-A2 phenotype patients. Journal of Dermatological Science, 25(1), 36-44. [Online] Available at: [Link]

-

University of Rochester Medical Center. MART-1 Staining Protocol. [Online] Available at: [Link]

-

Wikipedia. MLANA. [Online] Available at: [Link]

-

NeoGenomics Laboratories. Melan A (Mart1). [Online] Available at: [Link]

-

Marks, M. S., & Seabra, M. C. (2001). The melanosome: membrane dynamics in black and white. Nature Reviews Molecular Cell Biology, 2(10), 738-48. Note: While this specific search result wasn't directly about MART-1, it provides context on melanosome biology. A more relevant direct source is: The Rizzoli Institute. Mechanisms of protein delivery to melanosomes in pigment cells. [Online] Available at: [Link]

-

Charles River Laboratories. (2019). Using Anti-MART-1 T Cells for Melanoma Immunotherapy Research. [Online] Available at: [Link]

-

Hofbauer, G. F., et al. (2001). Expression of Melan-A/MART-1 antigen as a prognostic factor in primary cutaneous melanoma. International Journal of Cancer, 95(1), 73-7. [Online] Available at: [Link]

-

Giordano, F., et al. (2009). The ocular albinism type 1 (OA1) G-protein-coupled receptor functions with MART-1 at early stages of melanogenesis to control melanosome identity and composition. Human Molecular Genetics, 18(23), 4530-45. [Online] Available at: [Link]

-

National Cancer Institute. Definition of MART-1 antigen - NCI Dictionary of Cancer Terms. [Online] Available at: [Link]

-

Oxford Academic. The ocular albinism type 1 (OA1) G-protein-coupled receptor functions with MART-1 at early stages of melanogenesis to control melanosome identity and composition. [Online] Available at: [Link]

-

MohsSurgeryMD.com. Mart-1 Staining Protocol for Frozen Sections. [Online] Available at: [Link]

-

BioGenex. (2023). MART-1: Decoding Melanoma Diagnosis & Melanocytic Differentiation. [Online] Available at: [Link]

-

R Discovery. The melanocytic protein Melan-A/MART-1 has a subcellular localization distinct from typical melanosomal proteins. [Online] Available at: [Link]

-

ResearchGate. The Melanocytic Protein Melan-A/MART-1 Has a Subcellular Localization Distinct from Typical Melanosomal Proteins | Request PDF. [Online] Available at: [Link]

-

Atefi, M., et al. (2011). Molecular Mechanism of MART-1+/A*0201+ Human Melanoma Resistance to Specific CTL-Killing Despite Functional Tumor-CTL Interaction. Molecular Cancer, 10, 86. [Online] Available at: [Link]

-

GenomeMe. MART-1 (Melan A) Antibody. [Online] Available at: [Link]

-

Bennett, R. G., et al. (2007). The 20-minute Rapid MART-1 Immunostain for Malignant Melanoma Frozen Sections. Dermatologic Surgery, 33(3), 313-8. [Online] Available at: [Link]

-

Lutz, A. Immunohistochemistry. [Online] Available at: [Link]

-

Mayo Clinic Laboratories. Melan A (MART-1) Immunostain, Technical Component Only. [Online] Available at: [Link]

-

Providence. MART-1. [Online] Available at: [Link]

-

GeneCards. MLANA Gene. [Online] Available at: [Link]

-

Journal of Clinical and Diagnostic Research. (2022). Expression of Melan-A (MART-1) in Various Pigmented Melanocytic Nevi and Close Mimickers. [Online] Available at: [Link]

-

Andersen, R. S., et al. (2011). The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines. Cancer Immunology, Immunotherapy, 60(9), 1285-95. [Online] Available at: [Link]

-

Semantic Scholar. Expression of Melan-A/MART-1 in primary melanoma cell cultures has prognostic implication in metastatic melanoma patients. [Online] Available at: [Link]

-

Busam, K. J., et al. (1998). Expression of melan-A (MART1) in benign melanocytic nevi and primary cutaneous malignant melanoma. The American Journal of Surgical Pathology, 22(8), 976-82. [Online] Available at: [Link]

-

UniProt. MLANA - Melanoma antigen recognized by T-cells 1 - Homo sapiens (Human). [Online] Available at: [Link]

-

NCBI Gene. 2315 - MLANA melan-A [ (human)]. [Online] Available at: [Link]

-

Overwijk, W. W., et al. (1998). gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand. The Journal of Experimental Medicine, 188(2), 277-86. [Online] Available at: [Link]

-

Valmori, D., et al. (1999). Frequency of MART-1/MelanA and gp100/PMel17-specific T cells in tumor metastases and cultured tumor-infiltrating lymphocytes. Journal of Immunology, 163(3), 1671-6. [Online] Available at: [Link]

-

Du, J., et al. (2004). MLANA/MART1 and SILV/PMEL17/GP100 are transcriptionally regulated by MITF in melanocytes and melanoma. The American Journal of Pathology, 165(5), 1563-73. [Online] Available at: [Link]

-

The Silver locus product Pmel17/gp100/Silv/ME20: controversial in name and in function. Pigment Cell Research, 17(3), 220-7. [Online] Available at: [Link]

Sources

- 1. sinobiological.com [sinobiological.com]

- 2. MLANA - Wikipedia [en.wikipedia.org]

- 3. MART-1 / Melan-A (Melanoma Marker) Ab-3 (Cocktail) - Epredia [epredia.com]

- 4. researchgate.net [researchgate.net]

- 5. Melan A (Mart1) [neogenomics.com]

- 6. The melanocytic protein Melan-A/MART-1 has a subcellular localization distinct from typical melanosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. genecards.org [genecards.org]

- 9. uniprot.org [uniprot.org]

- 10. genomeme.ca [genomeme.ca]

- 11. MLANA melan-A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. MART-1 is required for the function of the melanosomal matrix protein PMEL17/GP100 and the maturation of melanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Silver locus product Pmel17/gp100/Silv/ME20: controversial in name and in function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MLANA/MART-1 Antibody | Cell Signaling Technology [cellsignal.com]

- 15. The ocular albinism type 1 (OA1) G-protein-coupled receptor functions with MART-1 at early stages of melanogenesis to control melanosome identity and composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Molecular Mechanism of MART-1+/A*0201+ Human Melanoma Resistance to Specific CTL-Killing Despite Functional Tumor-CTL Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antigenicity and immunogenicity of Melan-A/MART-1 derived peptides as targets for tumor reactive CTL in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical significance of MART-1 and HLA-A2 expression and CD8+ T cell infiltration in melanocytic lesions in HLA-A2 phenotype patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. providence.elsevierpure.com [providence.elsevierpure.com]

- 22. Facebook [cancer.gov]

- 23. ignytebio.com [ignytebio.com]

- 24. Melanoma-associated antigen recognized by T cells (MART-1): the advent of a preferred immunocytochemical antibody for the diagnosis of metastatic malignant melanoma with fine-needle aspiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. MART-1: Decoding Melanoma Diagnosis & Melanocytic Differentiation [biogenex.com]

- 26. The 20-minute rapid MART-1 immunostain for malignant melanoma frozen sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Expression of melan-A (MART1) in benign melanocytic nevi and primary cutaneous malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Expression of Melan-A/MART-1 antigen as a prognostic factor in primary cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. dianova.com [dianova.com]

- 30. mohscollege.org [mohscollege.org]

An In-depth Technical Guide to the Discovery and Significance of the MART-1 Human Antigen

This guide provides a comprehensive technical overview of the Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A. It is intended for researchers, scientists, and drug development professionals in the field of oncology and immunotherapy. This document delves into the discovery of MART-1, its biological function, and its pivotal role as a target in cancer immunotherapy, supported by detailed experimental protocols and field-proven insights.

Section 1: The Genesis of a Key Immuno-Oncology Target: The Discovery of MART-1/Melan-A

The identification of tumor-associated antigens (TAAs) recognized by the immune system was a watershed moment in oncology, paving the way for targeted immunotherapies. MART-1 emerged as one of the first and most significant of these discoveries in the mid-1990s.

Two independent research groups almost simultaneously identified this crucial antigen. The laboratory of Dr. Steven A. Rosenberg at the National Cancer Institute coined the term MART-1 (Melanoma Antigen Recognized by T-cells 1).[1] Their work focused on isolating tumor-infiltrating lymphocytes (TILs) from melanoma patients and identifying the specific antigens these T-cells recognized. They demonstrated that cytotoxic T lymphocytes (CTLs) from an HLA-A2 positive patient recognized a shared antigen present on most melanoma cell lines and normal melanocytes.[2]

Concurrently, a group in Belgium led by Dr. Pierre van der Bruggen and Dr. Thierry Boon identified the same protein, naming it Melan-A. Both teams established that MART-1/Melan-A is a protein found on the surface of melanocytes, the cells responsible for producing melanin.[3][4] This lineage specificity is a double-edged sword: it makes MART-1 an excellent marker for melanocytic tumors, but also a potential target on healthy melanocytes, leading to "on-target, off-tumor" toxicities in some therapeutic approaches.[5]

The immunodominant epitope of MART-1, a nine-amino-acid peptide (AAGIGILTV) spanning residues 27-35, was quickly identified as the primary target for HLA-A2-restricted CTLs.[6] This discovery was critical, as it provided a specific molecular target for the development of vaccines and T-cell-based therapies. An analog peptide, with a leucine substitution for alanine at position 27 (ELAGIGILTV), was later developed to enhance binding to the HLA-A*02:01 molecule and improve immunogenicity.[1]

Section 2: Biological Profile and Expression Landscape of MART-1

MART-1 is a 118-amino acid transmembrane protein encoded by the MLANA gene. Its primary function is related to the biogenesis of melanosomes, the organelles within melanocytes responsible for melanin synthesis and storage. While its precise role is still under investigation, it is understood to be involved in the proper trafficking and function of other melanosomal proteins, such as tyrosinase.

The expression of MART-1 is tightly restricted to the melanocytic lineage, including normal melanocytes in the skin and retina, benign nevi, and the vast majority of melanomas.[4][7][8] This restricted expression pattern makes it a highly valuable diagnostic marker in surgical pathology, often used in immunohistochemistry (IHC) to differentiate melanoma from other undifferentiated tumors.

Quantitative Expression Analysis: Benign vs. Malignant Lesions

Immunohistochemical studies have provided valuable quantitative data on the expression of MART-1 in various melanocytic lesions. This data is crucial for understanding its role in melanoma progression and for selecting patients for MART-1 targeted therapies.

| Lesion Type | Number of Cases | Percentage of MART-1 Positive Cases | Staining Pattern | Reference |

| Benign Nevi | ||||

| Ordinary Melanocytic Nevi | 50 | 100% (non-neurotized) | Homogeneous | [7] |

| Spitz Nevi | 20 | 100% | Homogeneous | [5] |

| Primary Cutaneous Melanoma | ||||

| All Stages | 40 | 100% (non-desmoplastic) | Mostly Homogeneous | [7] |

| Stage I | - | 100% | Homogeneous | [7] |

| Stage II | - | 88% | More Heterogeneous | [7] |

| Metastatic Melanoma | ||||

| All Stages | 29 | 100% | Heterogeneous | [9] |

| Stage III | - | 90% | Heterogeneous | [7] |

| Stage IV | - | 75% | Heterogeneous | [7] |

This table synthesizes data from multiple studies and is for illustrative purposes. The exact percentages can vary between studies.

The trend towards more heterogeneous and sometimes lower expression in advanced metastatic disease is a significant challenge for immunotherapy, as it can lead to immune escape.[3][7]

Section 3: The Immunological Significance of MART-1: A Target for Cytotoxic T-Lymphocytes

The true significance of MART-1 in oncology lies in its ability to be recognized by the immune system, specifically by CD8+ cytotoxic T-lymphocytes (CTLs). This recognition is a key step in the immune surveillance of cancer.

Antigen Processing and Presentation Pathway

For MART-1 to be recognized by a T-cell, it must be processed and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This intricate process is a cornerstone of cellular immunity.

Caption: A simplified gating strategy for identifying MART-1 specific, cytokine-producing CD8+ T-cells by flow cytometry.

Protocol: Generation of MART-1 TCR-Engineered T-Cells (Research Scale)

This protocol outlines a general procedure for generating T-cells that express a MART-1 specific TCR for research purposes. Clinical-grade manufacturing requires a more stringent GMP-compliant process.

Materials:

-

Healthy donor or patient PBMCs

-

T-cell isolation kit (e.g., magnetic beads for CD3+ or CD8+ selection)

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)

-

Human IL-2, IL-7, and IL-15

-

Viral vector (lentiviral or retroviral) encoding the MART-1 specific TCR

-

Transduction enhancers (e.g., Retronectin, Polybrene)

-

T-cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

-

Non-tissue culture treated plates

Procedure:

-

T-Cell Isolation: Isolate T-cells from PBMCs using a negative or positive selection kit according to the manufacturer's instructions.

-

Activation:

-

Culture isolated T-cells in T-cell medium.

-

Add activation beads at a bead-to-cell ratio of 1:1 or 3:1.

-

Incubate for 24-48 hours at 37°C, 5% CO2.

-

-

Transduction:

-

Coat non-tissue culture treated plates with the viral vector in the presence of a transduction enhancer.

-

Remove the viral supernatant and add the activated T-cells to the coated plates.

-

Centrifuge the plates at a low speed (e.g., 1000 x g) for 60-90 minutes to facilitate viral entry.

-

Incubate for 24 hours.

-

-

Expansion:

-

Transfer the transduced T-cells to a new culture vessel.

-

Add fresh T-cell medium supplemented with cytokines (e.g., IL-2, IL-7, IL-15) to promote expansion.

-

Monitor cell density and expand the culture as needed for 10-14 days.

-

-

Validation:

-

Assess transduction efficiency by flow cytometry using an antibody that recognizes the transgenic TCR or by using a MART-1 peptide/MHC tetramer.

-

Evaluate the functionality of the TCR-T cells using an ICS assay (as described above) or a cytotoxicity assay against MART-1 positive target cells.

-

Section 6: Challenges and Future Directions

Despite the significant progress in targeting MART-1 for melanoma therapy, several challenges remain:

-

Antigen Loss: Under the pressure of the immune response, melanoma cells can downregulate or completely lose the expression of MART-1, leading to immune escape and tumor relapse.

-

Tumor Microenvironment: The immunosuppressive tumor microenvironment can inhibit the function of MART-1 specific T-cells through various mechanisms, including the expression of checkpoint molecules like PD-L1.

-

On-Target, Off-Tumor Toxicity: The expression of MART-1 on healthy melanocytes can lead to autoimmune-like side effects, such as vitiligo, in patients receiving potent MART-1 targeted therapies.

-

Limited Efficacy of Vaccines: Peptide vaccines alone have not been sufficient to induce robust and durable anti-tumor responses in a majority of patients.

Future research is focused on overcoming these challenges through:

-

Combination Therapies: Combining MART-1 targeted therapies with checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) to overcome the immunosuppressive tumor microenvironment.

-

Targeting Multiple Antigens: Developing therapies that target multiple melanoma antigens simultaneously to reduce the risk of immune escape due to antigen loss.

-

Improving T-Cell Function: Engineering T-cells with enhanced functionality, such as resistance to the immunosuppressive tumor microenvironment or the ability to secrete pro-inflammatory cytokines.

-

Novel Vaccine Platforms: Developing more potent vaccine platforms, such as dendritic cell vaccines or mRNA vaccines, to induce stronger and more durable T-cell responses.

Conclusion

The discovery of the MART-1 antigen has been a landmark achievement in the field of tumor immunology. It has not only provided a valuable diagnostic marker for melanoma but has also served as a critical target for the development of innovative immunotherapies that have shown significant clinical benefit for patients with advanced disease. While challenges remain, ongoing research continues to build upon the foundation laid by the discovery of MART-1, paving the way for more effective and personalized cancer treatments.

References

-

Weber, J. S., et al. (2009). Phase I-II vaccine trial with MHC class II and MHC class I epitopes from Melan-A/MART-1 for patients with metastatic melanoma. Journal of Clinical Oncology, 27(15_suppl), 3028-3028. [Link]

-

Rosenberg, S. A., et al. (2011). Adoptive T-cell Therapy Using Autologous Tumor-infiltrating Lymphocytes for Metastatic Melanoma: Current Status and Future Outlook. Clinical cancer research : an official journal of the American Association for Cancer Research, 17(21), 6682–6693. [Link]

-

Garralda, E., et al. (2021). Adoptive T cell therapy for solid tumors: current landscape and future challenges. Frontiers in Immunology, 12, 706606. [Link]

-

Busam, K. J., et al. (1998). Expression of melan-A (MART1) in benign melanocytic nevi and primary cutaneous malignant melanoma. The American Journal of Surgical Pathology, 22(8), 976–982. [Link]

-

Di Pucchio, T., et al. (2006). Immunization of Stage IV Melanoma Patients with Melan-A/MART-1 and gp100 Peptides plus IFN-α Results in the Activation of Specific CD8+ T Cells and Monocyte/Dendritic Cell Precursors. Cancer Research, 66(9), 4943–4951. [Link]

-

Kawakami, Y., et al. (1994). Identification of the immunodominant peptides of the MART-1 human melanoma antigen recognized by the majority of HLA-A2-restricted tumor infiltrating lymphocytes. The Journal of Experimental Medicine, 180(1), 347–352. [Link]

-

Journel, G., et al. (2020). Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy. Frontiers in Immunology, 11, 597. [Link]

-

Klages, K., et al. (2012). Specific lymphocyte subsets predict response to adoptive cell therapy using expanded autologous tumor-infiltrating lymphocytes in metastatic melanoma patients. Oncoimmunology, 1(5), 629–638. [Link]

-

Cormier, J. N., et al. (1997). Differential expression of MART-1 in primary and metastatic melanoma lesions. International Journal of Cancer, 72(4), 539–544. [Link]

-

Wang, F., et al. (1999). Phase I Trial of a MART-1 Peptide Vaccine with Incomplete Freund's Adjuvant for Resected High-Risk Melanoma. Clinical Cancer Research, 5(10), 2756–2765. [Link]

-

Marin-Acevedo, J. A., et al. (2021). Cutaneous Melanomas: Current Concepts and Advances in Immunohistochemistry Applied for the Diagnosis. Cancers, 13(11), 2549. [Link]

-

Tarhini, A. A., et al. (2013). Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma. Journal of immunotherapy (Hagerstown, Md. : 1997), 36(4), 249–257. [Link]

-

Koch, S., et al. (1998). Melan A/MART-1 Immunoreactivity in Formalin-Fixed Paraffin-Embedded Primary and Metastatic Melanoma: Frequency and Distribution. Melanoma Research, 8(4), 337–343. [Link]

-

Andersen, M. H., et al. (2011). The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines. Cancer Immunology, Immunotherapy, 60(1), 107–116. [Link]

-

Borbulevych, O. Y., et al. (2005). Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition. The Journal of Immunology, 174(10), 6173–6181. [Link]

-

Brouwenstijn, N., et al. (1997). T cell recognition of an HLA-A2-restricted epitope derived from a cleaved signal sequence. The Journal of Immunology, 158(10), 4737–4743. [Link]

-

Chen, P. L., et al. (2018). A quantitative comparison between SOX10 and MART-1 immunostaining to detect melanocytic hyperplasia in chronically sun-damaged skin. Journal of cutaneous pathology, 45(11), 821–826. [Link]

-

Cognate BioServices. (2019, October 30). Five Steps to Ensure Your Cell and Gene Therapy Product Is GMP Compliant. [Link]

-

de Mingo Pulido, Á., et al. (2022). MART-1 TCR gene-modified peripheral blood T cells for the treatment of metastatic melanoma: a phase I/IIa clinical trial. Immuno-Oncology and Technology, 15, 100089. [Link]

-

Georgiou, K., et al. (2014). Deciphering the unusual HLA-A2/Melan-A/MART-1-specific TCR repertoire in humans. European journal of immunology, 44(9), 2569–2572. [Link]

-

Jimenez Vera, E., et al. (2019). The gating strategies for memory and naïve T cell panels (panel 6), T cell subsets, and CXCR3 and Ca5R expression (panel 7). PLoS ONE, 14(5), e0217013. [Link]

-

Jäger, D., et al. (2004). Expression of Melan-A/MART-1 in primary melanoma cell cultures has prognostic implication in metastatic melanoma patients. Melanoma research, 14(4), 257–262. [Link]

-

Klee, A. (2014, August 15). Flow cytomotry gating strategy for human memory cell subsets?. ResearchGate. [Link]

-

Lee, S. H., et al. (2014). Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine. Methods in molecular biology (Clifton, N.J.), 1139, 21–33. [Link]

-

Miltenyi Biotec. (2020, June 22). Simplifying GMP CAR T and CAR NK cell therapy manufacturing processes [WEBINAR]. YouTube. [Link]

-

Mohammadi, M., et al. (2021). CRISPR/Cas9 revitalizes adoptive T-cell therapy for cancer immunotherapy. Cancer gene therapy, 28(8-9), 840–858. [Link]

-

Ruggiero, E. (n.d.). The TCR Therapy Revival: Engineering T cells with WT1-specific receptors to fight hematological and solid malignancies. CRISPR Medicine. [Link]

-

Synthego. (2018, July 22). Efficient nonviral T-cell engineering: CRISPR takes a giant step towards the clinic. [Link]

-

Kawakami, Y., et al. (1994). Identification of a human melanoma antigen recognized by tumor-infiltrating lymphocytes associated with in vivo tumor rejection. Proceedings of the National Academy of Sciences of the United States of America, 91(14), 6458–6462. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. CRISPR/Cas9 revitalizes adoptive T-cell therapy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. biocare.net [biocare.net]

- 5. Multiparameter flow cytometric analysis of CD4 and CD8 T cell subsets in young and old people - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MART-1 TCR gene-modified peripheral blood T cells for the treatment of metastatic melanoma: a phase I/IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melan A/MART-1 immunoreactivity in formalin-fixed paraffin-embedded primary and metastatic melanoma: frequency and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunohistochemistry for Skin Cancers: New Insights into Diagnosis and Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential expression of MART-1 in primary and metastatic melanoma lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of MART-1 Peptide Presentation by HLA-A*0201

This guide provides a detailed examination of the molecular and cellular mechanisms governing the presentation of the melanoma-associated antigen MART-1 (also known as Melan-A) by the human leukocyte antigen (HLA) class I allotype, HLA-A*0201. We will explore the intricate pathway from protein degradation to T-cell recognition, discuss the structural basis for this interaction, and provide field-proven experimental protocols for its investigation.

Introduction: MART-1 as a Key Target in Melanoma Immunotherapy

Melanoma Antigen Recognized by T-cells 1 (MART-1) is a protein expressed in normal melanocytes and is notably upregulated in a high percentage of melanoma cell lines, making it a critical tumor-associated antigen (TAA).[1][2] The immune system, specifically CD8+ cytotoxic T lymphocytes (CTLs), can recognize fragments of the MART-1 protein presented on the surface of melanoma cells, leading to tumor cell lysis.[1][3] This recognition is mediated by the Major Histocompatibility Complex class I (MHC-I) molecule, with the HLA-A*0201 allele being a predominant context for MART-1 presentation in a significant portion of the human population.[3][4] Understanding the precise mechanism of this presentation is paramount for the development of targeted immunotherapies, including peptide-based vaccines and adoptive T-cell therapies.[2][5]

The Cellular Journey of a MART-1 Peptide: From Protein to Presentation

The presentation of an endogenous antigen like MART-1 is a multi-step process orchestrated within the cell. This pathway ensures that a representative sample of the cell's internal proteome is continuously displayed for surveillance by the immune system.[6][7]

Proteasomal Degradation

The journey begins in the cytoplasm, where the full-length MART-1 protein is degraded. The proteasome, a multi-catalytic protease complex, cleaves cytosolic proteins into smaller peptide fragments.[6][7] This process generates a diverse pool of peptides, including precursors to the antigenic epitopes that will ultimately be presented.

Peptide Translocation into the Endoplasmic Reticulum

Peptides generated by the proteasome are transported from the cytosol into the lumen of the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP).[8][9] The TAP complex is a heterodimer of TAP1 and TAP2 proteins that forms a channel through the ER membrane.[10][11] It preferentially transports peptides that are typically 8-16 amino acids in length, a size range that includes the precursors of most MHC-I epitopes.[8][12]

N-Terminal Trimming by ER Aminopeptidases (ERAPs)

Once inside the ER, many peptide precursors are longer than the optimal 8-10 amino acids required for stable binding to most MHC-I molecules.[12][13] ER-resident aminopeptidases, primarily ERAP1 and ERAP2, are responsible for trimming the N-termini of these precursors.[14][15] This trimming process is crucial for generating the final, mature epitope. However, the activity of ERAPs is a double-edged sword; while necessary for generating many epitopes, over-trimming can destroy them.[15][16] Interestingly, studies have suggested that ERAP1 can both generate and destroy certain tumor antigens, and its inhibition can sometimes enhance the presentation of specific epitopes like MART-1(26-35).[16] This highlights the complex and tightly regulated nature of peptide processing in the ER.

Loading onto the HLA-A*0201 Molecule

Within the ER, newly synthesized HLA-A0201 heavy chains associate with β2-microglobulin and a collection of chaperones, including calreticulin, ERp57, and tapasin, to form the Peptide-Loading Complex (PLC).[7][10] Tapasin physically links the empty MHC-I molecule to the TAP transporter, facilitating the sampling of incoming peptides.[8][17] A peptide with the correct length and anchor residues binds with high affinity to the peptide-binding groove of the HLA-A0201 molecule. This binding event stabilizes the entire pMHC-I complex, which is then released from the PLC and transported to the cell surface for presentation to CD8+ T-cells.[7][13]

Workflow: MART-1 Antigen Processing and Presentation Pathway

Caption: Intracellular pathway for processing the MART-1 antigen and its presentation by HLA-A*0201.

Structural Basis of MART-1 Peptide Binding to HLA-A*0201

The interaction between the MART-1 peptide and the HLA-A0201 molecule is highly specific, dictated by the architecture of the peptide-binding groove. This groove contains several pockets that accommodate the side chains of the peptide's amino acids.[1] For HLA-A0201, the key "anchor" residues are typically at position 2 (P2) and the C-terminus (PΩ), which fit into the B and F pockets of the groove, respectively.[1][18]

Immunodominant MART-1 Epitopes and Analogs

Mass spectrometry and functional T-cell assays have identified two primary naturally processed epitopes from MART-1.[5]

-

MART-1 (27-35): A nonamer with the sequence AAGIGILTV.[3][5]

-

MART-1 (26-35): A decamer with the sequence EAAGIGILTV.[3][19]

Quantitative analyses suggest the decapeptide is the optimal length and binds more efficiently than the nonamer.[3][20] However, both native peptides are considered to have moderate binding affinity for HLA-A*0201 because the Alanine at P2 is a suboptimal anchor.[1][21]

This has led to the rational design of analog peptides to enhance immunogenicity. The most widely studied is a decamer variant where the Alanine at P2 (position 27 of the full protein) is substituted with a Leucine (L), a preferred anchor residue for HLA-A*0201.

-

MART-1 (26-35, A27L): An analog decamer with the sequence ELAGIGILTV.[2][22][23] This modification significantly increases the binding affinity and stability of the pMHC complex, resulting in more potent stimulation of MART-1-specific T-cells.[19][21]

| Peptide Name | Sequence | Type | Key Characteristics |

| MART-1 (27-35) | AAGIGILTV | Native Nonamer | Naturally processed epitope recognized by CTLs.[5] |

| MART-1 (26-35) | EAAGIGILTV | Native Decamer | Optimal length, binds more efficiently than the nonamer.[3][20] |

| MART-1 (26-35, A27L) | ELAGIGILTV | Analog Decamer | Enhanced binding affinity and stability due to P2 anchor modification.[21][23] |

| Table 1: Key MART-1 peptides presented by HLA-A*0201. |

Conformational Plasticity

Crystal structures reveal that MART-1 peptides can adopt different conformations within the HLA-A*0201 groove.[1][24] The native decamer and certain nonamers adopt a "bulged" conformation, while other nonamers bind in a more linear, "extended" fashion.[25] This structural heterogeneity demonstrates the flexibility of both the peptide and the MHC molecule, and it has important implications for T-cell receptor (TCR) recognition, as different TCRs may have distinct fine specificities for these varied conformations.[1][19]

Experimental Methodologies for Studying MART-1 Presentation

Investigating the MART-1/HLA-A*0201 axis requires robust and validated experimental systems. Below are protocols for two foundational assays in this field.

Protocol: HLA-A*0201 Peptide Binding Affinity Assay using T2 Cells

Principle: The T2 cell line is deficient in TAP, meaning it cannot transport endogenous peptides into the ER.[26] Consequently, HLA-A0201 molecules on the T2 cell surface are unstable and expressed at low levels.[27] When an exogenous peptide with high affinity for HLA-A0201 is added to the culture, it can bind to and stabilize these molecules, leading to a quantifiable increase in their surface expression.[28][29]

Step-by-Step Methodology:

-

Cell Preparation: Culture T2 cells (ATCC® CRL-1992™) in appropriate media. Harvest cells in their logarithmic growth phase and wash twice with serum-free media. Resuspend cells to a concentration of 1 x 10^6 cells/mL.

-

Peptide Incubation:

-

In a 96-well plate, add 100 µL of the T2 cell suspension to each well.

-

Add 100 µL of serum-free media containing the test peptides at a final concentration of 50 µM. Include the following controls:

-

Add human β2-microglobulin to a final concentration of 3 µg/mL to facilitate HLA stabilization.[28]

-

-

Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 atmosphere.[28]

-

Staining:

-

Wash the cells twice with cold FACS buffer (PBS + 2% FBS) to remove unbound peptide.

-

Resuspend the cell pellet in 100 µL of FACS buffer containing a FITC- or PE-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2).

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Flow Cytometry:

-

Wash the cells twice more with FACS buffer.

-

Resuspend in 200 µL of FACS buffer for analysis.

-

Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the HLA-A2 signal.

-

-

Data Analysis: The binding affinity is semi-quantitatively assessed by the increase in MFI compared to the negative control. A higher MFI indicates stronger peptide binding and stabilization of the HLA-A*0201 molecule.

Workflow: T2 Cell Peptide Binding Assay

Caption: Experimental workflow for assessing peptide binding to HLA-A*0201 using T2 cells.

Protocol: In Vitro Generation of MART-1 Specific Cytotoxic T Lymphocytes

Principle: To study the functional response to MART-1 presentation, specific CD8+ T-cells can be generated and expanded in vitro. This is typically achieved by stimulating peripheral blood mononuclear cells (PBMCs) from an HLA-A*0201 positive donor with antigen-presenting cells (APCs), such as dendritic cells (DCs), that have been loaded with a MART-1 peptide.[22][30]

Step-by-Step Methodology:

-

Isolation of Cells: Isolate PBMCs from an HLA-A*0201+ healthy donor or melanoma patient via Ficoll-Paque density gradient centrifugation.

-

Generation of Dendritic Cells (APCs):

-

Isolate CD14+ monocytes from the PBMC fraction using magnetic-activated cell sorting (MACS).

-

Culture the monocytes for 5-7 days with GM-CSF and IL-4 to differentiate them into immature DCs.[22]

-

Induce maturation of the DCs by adding a maturation cocktail (e.g., LPS or a cytokine mix) for 48 hours.[22]

-

-

Peptide Pulsing:

-

Harvest the mature DCs and pulse them with the MART-1 peptide of interest (e.g., ELAGIGILTV) at a concentration of 10 µM for 2 hours at 37°C.[22]

-

Wash the DCs to remove excess peptide.

-

-

Co-culture and T-Cell Expansion:

-

Isolate CD8+ T-cells from the remaining PBMC fraction (or use total PBMCs).

-

Co-culture the CD8+ T-cells with the peptide-pulsed DCs at a suitable responder-to-stimulator ratio (e.g., 10:1).

-

Culture in media supplemented with T-cell growth factors such as IL-2, IL-7, and IL-15.[22]

-

-

Restimulation: Restimulate the T-cell cultures every 7-10 days with freshly pulsed DCs to promote the expansion of antigen-specific cells.

-

Validation of Specificity: After 2-3 rounds of stimulation, assess the specificity of the expanded T-cell population using:

-

MHC Tetramer Staining: Stain cells with a PE-labeled HLA-A*0201 tetramer folded with the MART-1 peptide. This will directly identify and quantify the percentage of MART-1 specific CD8+ T-cells.[22]

-

Functional Assays: Perform an IFN-γ ELISpot or intracellular cytokine staining assay by challenging the T-cells with peptide-pulsed T2 cells or MART-1+ HLA-A*0201+ melanoma cell lines. An antigen-specific response will result in significant IFN-γ secretion.[31]

-

Conclusion

The presentation of the MART-1 peptide by HLA-A*0201 is a cornerstone of melanoma immunosurveillance. This intricate process, from proteasomal processing to the structural nuances of peptide-MHC binding, offers multiple avenues for therapeutic intervention. A thorough understanding of this mechanism, supported by robust experimental validation, is essential for researchers and drug developers aiming to harness the power of the immune system to combat melanoma. The use of high-affinity analog peptides and the detailed characterization of T-cell responses provide a clear path forward for refining and optimizing next-generation cancer immunotherapies.

References

-

Crystal structures of HLA-A*0201 complexed with Melan-A/MART-126(27L)-35 peptidomimetics reveal conformational heterogeneity and highlight degeneracy of T cell recognition. PubMed Central. [Link]

-

Crystal Structures of HLA-A*0201 Complexed with Melan-A/MART-126(27L)-35 Peptidomimetics Reveal Conformational Heterogeneity and Highlight Degeneracy of T Cell Recognition. Journal of Medicinal Chemistry. [Link]

-

Cytolytic T lymphocyte recognition of the immunodominant HLA-A*0201-restricted Melan-A/MART-1 antigenic peptide in melanoma. PubMed. [Link]

-

Using Anti-MART-1 T Cells for Melanoma Immunotherapy Research. Charles River. [Link]

-

Antigen presentation by MART-1 adenovirus-transduced interleukin-10-polarized human monocyte-derived dendritic cells. National Institutes of Health. [Link]

-

The crystal structure of HLA-A*0201 loaded with a CPL reveals enhanced... ResearchGate. [Link]

-

Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100. PubMed. [Link]

-

Unconventional modes of peptide–HLA-I presentation change the rules of TCR engagement. Cellular & Molecular Immunology. [Link]

-

Melan-A/MART-151–73 represents an immunogenic HLA-DR4-restricted epitope recognized by melanoma-reactive CD4+ T cells. PNAS. [Link]

-

Generation of melanoma-specific cytotoxic T lymphocytes by dendritic cells transduced with a MART-1 adenovirus. PubMed. [Link]

-

Diversity of the fine specificity displayed by HLA-A*0201-restricted CTL specific for the immunodominant Melan-A/MART-1 antigenic peptide. PubMed. [Link]

-

Generation of Pure Highly Functional Human Anti-Tumor Specific Cytotoxic T Lymphocytes With Stem Cell-Like Memory Features for Melanoma Immunotherapy. Frontiers in Immunology. [Link]

-

1JF1: Crystal structure of HLA-A2*0201 in complex with a decameric altered peptide ligand from the MART-1/Melan-A. RCSB PDB. [Link]

-

Cytolytic T lymphocyte recognition of the immunodominant HLA-A0201-restricted Melan-A/MART-1 antigenic peptide in melanoma. Semantic Scholar. [Link]

-

HLA-A*0201-binding affinity assay for different peptides on T2 cells... ResearchGate. [Link]

-

HLA-A0201 T2-based peptide binding assay. HLA-A0201-positive,... ResearchGate. [Link]

-

The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism. PubMed Central. [Link]

-

Identification of an HLA-A*0201–restricted CD8+ T-cell epitope SSp-1 of SARS-CoV spike protein. PubMed Central. [Link]

-

Rapid Expansion of Highly Functional Antigen-Specific T cells from Melanoma Patients by Nanoscale Artificial Antigen Presenting Cells. PubMed Central. [Link]

-

Identification of an HLA-A2-restricted CD147 epitope that can induce specific CTL cytotoxicity against drug resistant MCF-7/Adr cells. Spandidos Publications. [Link]

-

Targeting the antigen processing and presentation pathway to overcome resistance to immune checkpoint therapy. Frontiers in Immunology. [Link]

-

The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a "molecular ruler" mechanism. PubMed. [Link]

-

Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition. PubMed Central. [Link]

-

Antigen processing and presentation in cancer immunotherapy. Translational Lung Cancer Research. [Link]

-

Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells. National Institutes of Health. [Link]

-

Fluorescence labeling of anchor-modified Mart-1 peptide for increasing its affinity for HLA-A*0201: Hit two targets with one arrow. PubMed. [Link]

-

Trimming of MHC Class I Ligands by ERAP Aminopeptidases. PubMed Central. [Link]

-

Dual role of the peptide-loading complex as proofreader and limiter of MHC-I presentation. PNAS. [Link]

-

ERAP1 enzyme-mediated trimming and structural analyses of MHC I-bound precursor peptides yield novel insights into antigen processing and presentation. PubMed. [Link]

-

Antigenic peptide trimming by ER aminopeptidases – insights from structural studies. PubMed Central. [Link]

-

Spotlight on TAP and its vital role in antigen presentation and cross-presentation. PubMed Central. [Link]

-

Transporter associated with antigen processing. Wikipedia. [Link]

-

Universal open MHC-I molecules for rapid peptide loading and enhanced complex stability across HLA allotypes. PNAS. [Link]

-

4U6Y: Crystal Structure of HLA-A*0201 in complex with FLNDK, a 15 mer self-peptide. RCSB PDB. [Link]

-

Naturally Processed Non-canonical HLA-A*02:01 Presented Peptides. PubMed Central. [Link]

-

Enhanced Generation of Specific Tumor-Reactive CTL In Vitro by Selected Melan-A/MART-1 Immunodominant Peptide Analogues1. ResearchGate. [Link]

-

Function of the transport complex TAP in cellular immune recognition. PubMed. [Link]

-

The transporter associated with antigen processing (TAP): structural integrity, expression, function, and its clinical relevance. PubMed. [Link]

-

Mapping the peptide binding groove of MHC class I. bioRxiv. [Link]

-

Fluorescence labeling of anchor modified Mart-1 peptide for increasing its affinity for HLA-A*0201: Hit two targets with one arrow. ResearchGate. [Link]

-

Antigen Processing and Presentation. British Society for Immunology. [Link]

-

MART-1 (HLA-A*0201) peptide. NovoPro Bioscience Inc.. [Link]

-

Generation of peptide-MHC class I complexes through UV-mediated ligand exchange. ResearchGate. [Link]

Sources

- 1. Crystal structures of HLA-A*0201 complexed with Melan-A/MART-126(27L)-35 peptidomimetics reveal conformational heterogeneity and highlight degeneracy of T cell recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Cytolytic T lymphocyte recognition of the immunodominant HLA-A*0201-restricted Melan-A/MART-1 antigenic peptide in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Antigen Processing and Presentation | British Society for Immunology [immunology.org]

- 8. Spotlight on TAP and its vital role in antigen presentation and cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The transporter associated with antigen processing (TAP): structural integrity, expression, function, and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transporter associated with antigen processing - Wikipedia [en.wikipedia.org]

- 11. Function of the transport complex TAP in cellular immune recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Naturally Processed Non-canonical HLA-A*02:01 Presented Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a "molecular ruler" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antigenic peptide trimming by ER aminopeptidases – insights from structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Targeting the antigen processing and presentation pathway to overcome resistance to immune checkpoint therapy [frontiersin.org]

- 17. pnas.org [pnas.org]

- 18. Mapping the peptide binding groove of MHC class I | bioRxiv [biorxiv.org]

- 19. Diversity of the fine specificity displayed by HLA-A*0201-restricted CTL specific for the immunodominant Melan-A/MART-1 antigenic peptide [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Cytolytic T lymphocyte recognition of the immunodominant HLA-A*0201-restricted Melan-A/MART-1 antigenic peptide in melanoma. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Rapid Expansion of Highly Functional Antigen-Specific T cells from Melanoma Patients by Nanoscale Artificial Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescence labeling of anchor-modified Mart-1 peptide for increasing its affinity for HLA-A*0201: Hit two targets with one arrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rcsb.org [rcsb.org]

- 25. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Identification of an HLA-A*0201–restricted CD8+ T-cell epitope SSp-1 of SARS-CoV spike protein - PMC [pmc.ncbi.nlm.nih.gov]

- 29. spandidos-publications.com [spandidos-publications.com]

- 30. Generation of melanoma-specific cytotoxic T lymphocytes by dendritic cells transduced with a MART-1 adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ignytebio.com [ignytebio.com]

An In-Depth Technical Guide to the Structural Biology of the MART-1 (26-35) Peptide Complexed with HLA-A2

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Immunological Significance of the MART-1/HLA-A2 Complex

The Melan-A (melanoma antigen recognized by T cells), also known as MART-1, is a protein expressed in normal melanocytes and a high percentage of melanomas.[1][2] Within this protein, the peptide spanning amino acid residues 26-35, when presented by the human leukocyte antigen (HLA)-A2 molecule, forms a critical target for the adaptive immune system.[3][4] This peptide-MHC (pMHC) complex is recognized by cytotoxic T lymphocytes (CTLs), which can then initiate a targeted killing of melanoma cells.[5][6] The high frequency of MART-1-specific T cells found in both healthy individuals and melanoma patients underscores its immunodominance and has made it a focal point for the development of cancer vaccines and T-cell-based immunotherapies.[7][8]

This guide provides a comprehensive technical overview of the structural biology of the MART-1(26-35)/HLA-A2 complex. We will delve into the molecular architecture, the nuances of peptide presentation, and the structural basis for T-cell receptor (TCR) engagement. Furthermore, we will provide detailed, field-proven methodologies for the production and characterization of this vital immunotherapeutic target.

I. Molecular Architecture of the MART-1/HLA-A2 Complex

The overall structure of the MART-1/HLA-A2 complex follows the canonical architecture of class I pMHCs.[9] The HLA-A2 heavy chain, a transmembrane glycoprotein, is non-covalently associated with the soluble light chain, β2-microglobulin (β2m). The peptide-binding groove is formed by the α1 and α2 domains of the heavy chain and is where the MART-1 peptide is cradled for presentation to T-cells.[9][10]

The Conformation of the Bound MART-1 Peptide: A Tale of Two Structures

A fascinating aspect of the MART-1/HLA-A2 system is the existence of two overlapping epitopes: the decamer MART-1(26-35) (EAAGIGILTV) and the nonamer MART-1(27-35) (AAGIGILTV).[7][11] While the nonamer is the naturally processed and presented epitope on melanoma cells, the decamer has been extensively used in clinical studies.[7][11]

Crucially, structural studies have revealed that these two peptides adopt strikingly different conformations within the HLA-A2 binding groove.[7][11] The native nonamer (AAGIGILTV) binds in an extended conformation. In contrast, the decamer (EAAGIGILTV) adopts a bulged conformation to accommodate the extra N-terminal glutamic acid residue.[7][11] This conformational dichotomy has profound implications for T-cell recognition, as it presents distinct surfaces for TCR engagement.[12]

| Peptide | Sequence | Conformation in HLA-A2 Groove | PDB ID(s) |

| MART-1 (27-35) nonamer | AAGIGILTV | Extended | 2GTZ |

| MART-1 (26-35) decamer | EAAGIGILTV | Bulged | 1JF1, 3MRQ, 3MRO, 3MRP |

| A27L analog decamer | ELAGIGILTV | Bulged | 1JF1 |

Key Anchor Residues and Peptide Stability

The binding of the MART-1 peptide to HLA-A2 is stabilized by specific "anchor" residues that fit into pockets within the binding groove. For HLA-A2, the primary anchor residues are typically at position 2 (P2) and the C-terminus (PΩ) of the peptide. In the MART-1(26-35) peptide, the alanine at P2 and the valine at P10 serve as these crucial anchors.

To enhance the immunogenicity of MART-1-based vaccines, peptide analogues with improved HLA-A2 binding affinity have been developed. A notable example is the substitution of alanine at position 27 (P2 of the decamer) with leucine (A27L), creating the ELAGIGILTV peptide.[1][13] This modification significantly increases the binding affinity and stability of the pMHC complex, leading to more potent T-cell responses.[1][14]

II. Structural Basis of T-Cell Receptor Recognition

The recognition of the MART-1/HLA-A2 complex by a TCR is a highly specific molecular event that triggers T-cell activation. Crystal structures of TCRs in complex with MART-1/HLA-A2 have provided invaluable insights into the molecular underpinnings of this interaction.[12][15]

The complementarity-determining regions (CDRs) of the TCR α and β chains form loops that directly contact both the HLA-A2 helices and the solvent-exposed residues of the MART-1 peptide. The orientation of the TCR over the pMHC can vary, and remarkably, some TCRs can recognize both the bulged decamer and the extended nonamer conformations, albeit through different binding modes.[12] For instance, the DMF4 TCR engages the two peptide conformations with a notable shift in its binding orientation, whereas the DMF5 TCR binds them almost identically.[12] This highlights the remarkable plasticity and degeneracy of TCR recognition.

Caption: Ternary complex of TCR, MART-1 peptide, and HLA-A2.

III. Methodologies for Structural and Biophysical Analysis

Expression and Purification of HLA-A2 and β2-Microglobulin

The production of recombinant HLA-A2 and β2m is a prerequisite for in vitro structural and biophysical studies. A common and effective method involves expressing the proteins separately in Escherichia coli as inclusion bodies.[16][17]

Step-by-Step Protocol for Protein Expression:

-

Cloning: The cDNA encoding the extracellular domain of the HLA-A2 heavy chain and the full-length β2m are cloned into suitable bacterial expression vectors (e.g., pET vectors).[16]

-

Transformation: The expression plasmids are transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with vigorous shaking until it reaches an optical density (OD600) of 0.6-0.8.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 3-4 hours at 37°C.

-

Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and sonicated to disrupt the cells.

-

Inclusion Body Isolation: The insoluble inclusion bodies are pelleted by centrifugation and washed multiple times to remove cellular debris.

Caption: Workflow for recombinant protein expression in E. coli.

In Vitro Refolding of the MART-1/HLA-A2 Complex

The isolated inclusion bodies contain denatured protein. The functional pMHC complex is formed through an in vitro refolding process where the heavy chain, light chain, and the synthetic MART-1 peptide are combined in a specific buffer.[17][18][19][20]

Step-by-Step Protocol for Refolding:

-

Solubilization: The purified inclusion bodies of HLA-A2 and β2m are solubilized in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).

-

Refolding Buffer Preparation: A large volume of refolding buffer is prepared. A typical composition includes L-arginine (to prevent aggregation), a redox shuffling system (e.g., reduced and oxidized glutathione), and a buffered saline solution (e.g., Tris-buffered saline).[18][19]

-

Peptide Addition: The synthetic MART-1 peptide is dissolved in a suitable solvent (e.g., DMSO) and added to the refolding buffer.

-

Dilution Refolding: The solubilized heavy chain and β2m are added dropwise or by rapid dilution into the refolding buffer containing the peptide.[18][19] This is typically done at 4°C with gentle stirring.

-

Concentration and Purification: After an incubation period (typically 24-48 hours), the refolding mixture is concentrated, and the correctly folded monomeric pMHC complex is purified using size-exclusion and ion-exchange chromatography.[18][21]

Crystallization and X-ray Diffraction

To obtain high-resolution structural information, the purified MART-1/HLA-A2 complex is subjected to crystallization trials.

General Crystallization Workflow:

-

Concentration: The purified pMHC complex is concentrated to a high concentration (typically 5-10 mg/mL).

-

Crystallization Screening: The concentrated protein is mixed with a variety of crystallization screening solutions using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.

-

X-ray Diffraction: Optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[22][23][24]

-

Structure Determination: The three-dimensional structure is solved using molecular replacement and refined to high resolution.[22][23][24]

IV. Future Directions and Therapeutic Implications

The detailed structural understanding of the MART-1/HLA-A2 complex has been instrumental in advancing cancer immunotherapy. It has enabled the rational design of peptide analogues with enhanced binding and immunogenicity, some of which have been evaluated in clinical trials.[25][26][27][28]

Future research will likely focus on:

-

Designing novel peptide and peptidomimetic analogues with improved stability and T-cell activation potential.[29][30]

-

Engineering high-affinity TCRs for adoptive T-cell therapies that can effectively target the MART-1/HLA-A2 complex on tumor cells.

-

Investigating the structural basis of TCR cross-reactivity to predict and mitigate potential off-target effects of immunotherapies.[7][11]

A thorough grasp of the structural biology of the MART-1/HLA-A2 complex is essential for the continued development of safe and effective treatments for melanoma and other cancers.

References

-

Borbulevych, O. Y., Insaidoo, F. K., Baxter, T. K., Powell, D. J., Jr, Johnson, L. A., Restifo, N. P., & Baker, B. M. (2007). Structures of MART-1(26/27-35) peptide/HLA-A2 complexes reveal a remarkable disconnect between antigen structural homology and T cell recognition. Journal of Molecular Biology, 372(5), 1123–1136. [Link]

-

Sliz, P., Michielin, O., Cerottini, J. C., Luescher, I., Romero, P., Karplus, M., & Wiley, D. C. (2001). Crystal structures of two closely related but antigenically distinct HLA-A2/melanocyte-melanoma tumor-antigen peptide complexes. Journal of Immunology, 167(6), 3276-3284. [Link]

-

Valmori, D., Fonteneau, J. F., Lizana, C. M., Gervois, N., Liénard, D., Rimoldi, D., ... & Cerottini, J. C. (1998). Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues. Journal of Immunology, 160(4), 1750–1758. [Link]

-

Romero, P., Gervois, N., Schneider, J., Liénard, D., Guillaume, P., Cerottini, J. C., & Luescher, I. (1997). Antigenicity and immunogenicity of Melan-A/MART-1 derived peptides as targets for tumor reactive CTL in human melanoma. Immunologic Research, 16(2), 195-205. [Link]

-

Cole, D. K., Pumphrey, N. J., Boulter, J. M., Wouters, C., Glick, M., & Jakobsen, B. K. (2016). T cell receptors used in cancer gene therapy cross-react with MART-1/Melan-A tumor antigens via distinct mechanisms. Journal of Biological Chemistry, 291(31), 16277–16287. [Link]

-

Mohammed, F., Cobbold, M., Zaric, B., & Moss, P. (2015). Class I MHC Refold Protocol. University of Birmingham. [Link]

-

Rivoltini, L., Squarcina, P., Loftus, D. J., Squarcina, P., Castelli, C., Tarsini, P., ... & Parmiani, G. (1999). A superagonist variant of peptide MART1/melan A27-35 elicits anti-melanoma CD8+ T cells with enhanced functional characteristics: Implication for more effective immunotherapy. Cancer Research, 59(2), 301-306. [Link]

-

Borbulevych, O. Y., Insaidoo, F. K., Baxter, T. K., Powell, D. J., Jr, Johnson, L. A., Restifo, N. P., & Baker, B. M. (2007). Structures of MART-1(26/27-35) peptide/HLA-A2 complexes reveal a remarkable disconnect between antigen structural homology and T cell recognition. Journal of Molecular Biology, 372(5), 1123–1136. [Link]

-

Roy, S., & Adams, E. J. (2018). Structure of 5F3 TCR in complex with HLA-A2/MART-1. RCSB PDB. [Link]

-

Gao, F., Lin, H., & Wang, H. (2008). Cloning, expression, and purification of HLA-A2-BSP and beta-2m in Escherichia coli. Sheng Wu Gong Cheng Xue Bao, 24(1), 115-120. [Link]

-

Rubio-Godoy, V., Drocourt, D., Gauthier, E., Brin, E., & Tiraby, G. (2013). Prediction of Cross-Recognition of Peptide-HLA A2 by Melan-A-Specific Cytotoxic T Lymphocytes Using Three-Dimensional Quantitative Structure-Activity Relationships. PLoS ONE, 8(1), e53321. [Link]

-

Ayyoub, M., Zippelius, A., Pittet, M. J., Rimoldi, D., Valmori, D., & Cerottini, J. C. (2002). Binding of Melan-A peptide analogues to HLA-A*0201. Clinical & Experimental Immunology, 128(1), 143-149. [Link]

-

Borbulevych, O. Y., Insaidoo, F. K., Baxter, T. K., Powell, D. J., Jr, Johnson, L. A., Restifo, N. P., & Baker, B. M. (2007). PDBsum entry 2gtz. EMBL-EBI. [Link]

-

He, X. H., Xu, L. H., Liu, Y., & Li, B. (2005). Procedure for preparing peptide-major histocompatibility complex tetramers for direct quantification of antigen-specific cytotoxic T lymphocytes. World Journal of Gastroenterology, 11(48), 7582–7587. [Link]

-

Mohammed, F. (2015). Class I MHC Refold Protocol. University of Birmingham. [Link]

-

Reiser, J. B., Le Gorrec, M., Chouquet, A., Debeaupuis, E., Echasserieau, K., Saulquin, X., ... & Housset, D. (2011). Crystal Structure of MHC class I HLA-A2 molecule complexed with Melan-A MART1 decapeptide variant. RCSB PDB. [Link]

-

Reiser, J. B., Le Gorrec, M., Chouquet, A., Debeaupuis, E., Echasserieau, K., Saulquin, X., ... & Housset, D. (2011). Crystal Structure of MHC class I HLA-A2 molecule complexed with Melan-A MART1 decapeptide variant. RCSB PDB. [Link]

-

Bettin, B., Papo, N., Scheuermann, J., Geyer, A., Bernard, D., Moyal, T., ... & Shai, Y. (2011). Crystal structures of HLA-A*0201 complexed with Melan-A/MART-1(26(27L)-35) peptidomimetics reveal conformational heterogeneity and highlight degeneracy of T cell recognition. Journal of Medicinal Chemistry, 54(17), 5903–5913. [Link]

-

Knapp, B., & Demharter, S. (2018). Structural overview of peptide-MHC I complexes using the crystal structure of HLA-B*35:01 in complex with VY8(P5A), PDB ID: 1A1N. ResearchGate. [Link]